![molecular formula C10H14 B093027 1-Methyl-3-propylbenzene CAS No. 1074-43-7](/img/structure/B93027.png)
1-Methyl-3-propylbenzene
Overview
Description
1-Methyl-3-propylbenzene is a hypothetical derivative of benzene, a fundamental structure in organic chemistry. It is not directly discussed in the provided papers, but its structure can be inferred from the general knowledge of benzene derivatives. The molecule would consist of a benzene ring with a methyl group attached to one carbon and a propyl group attached to the third carbon. This arrangement would result in a non-symmetrical molecule with potential for various chemical reactions and interactions due to the presence of the alkyl substituents.
Synthesis Analysis
While the synthesis of 1-methyl-3-propylbenzene is not explicitly described in the provided papers, similar compounds and their synthetic routes can offer insights. For example, the synthesis of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization is reported . This suggests that halogenation and cyclization reactions could be relevant for synthesizing benzene derivatives. Additionally, the synthesis of sterically hindered fluorobenzene derivatives through aromatic nucleophilic substitution is described , indicating that similar methods could potentially be applied to synthesize 1-methyl-3-propylbenzene.
Molecular Structure Analysis
The molecular structure of 1-methyl-3-propylbenzene would be expected to show some steric hindrance due to the propyl group, which could influence the molecule's reactivity. The crystal structure of 1,3,5-triphenylbenzene and the molecular structures of various methylated benzene derivatives provide examples of how substituents can affect the geometry of the benzene ring. These studies suggest that the presence of alkyl groups can lead to deviations from planarity and influence the overall shape of the molecule.
Chemical Reactions Analysis
The chemical reactivity of 1-methyl-3-propylbenzene would likely be influenced by the electron-donating effects of the alkyl groups, which could activate the benzene ring towards electrophilic substitution reactions. The heptamethylbenzenonium ion study shows the potential for benzene derivatives to form stable carbocation intermediates, which could be relevant for understanding the reactivity of 1-methyl-3-propylbenzene in acidic environments. Additionally, the study of 1,3,5-triethylbenzene and 1,3,5-trimethylbenzene scaffolds indicates that the substitution pattern on the benzene ring can significantly affect the molecule's ability to participate in supramolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-3-propylbenzene would be influenced by its molecular structure. The presence of the propyl group would likely increase the molecule's boiling point and decrease its solubility in water compared to benzene. The steric effects of the substituents could also impact the compound's spectral properties, as seen in the study of fluorobenzene derivatives . The redox properties of a highly delocalized π-system suggest that 1-methyl-3-propylbenzene could also exhibit interesting electrochemical behavior, although this would require further investigation specific to the compound .
Scientific Research Applications
Oxidation of n-Propylbenzene
A study by Dagaut et al. (2002) explored the oxidation of n-propylbenzene in a jet-stirred reactor, providing insights into the thermal decomposition and oxidation routes of n-propylbenzene, including the formation of ethylbenzene and toluene.
Catalytic Reactions
Csicsery & Burnett (1967) studied the reactions of 1-methyl-2-ethylbenzene and n-heptane over platinum on silica gel catalyst, examining isomerization and transmethylation processes, which are relevant to the chemical industry.
Ionic Solvent Evaluation
The study by Fandary et al. (2012) evaluated 1-butyl-3-methylimidazolium hexaflurophosphate ([bmim][PF6]) as a solvent for the extraction of propylbenzene from aliphatic compounds, highlighting its potential in separation processes.
Spectroscopic Analysis
Ramalingam & Peri (2014) conducted a methodical study using FT-IR, FT-Raman, and NMR spectroscopy on Propylbenzene, offering insights into its structural and electronic properties.
Pyrolysis Studies
Ishiwatari et al. (1977) investigated the pyrolysis of n-propylbenzene in the presence of hydrogen, elucidating the reaction mechanisms and product formation, which is significant for understanding combustion processes.
NMR Spectroscopy Analysis
Mizyuk & Shibanov (2012) analyzed the chemical shifts in NMR spectra of propylbenzens, providing details on intramolecular interactions within the molecule.
Separation Using Ionic Liquids
In a study by Al-Jimaz et al. (2013), the separation of propylbenzene from alkanes using methylsulfate-based ionic liquids was investigated, contributing to the development of efficient separation techniques in chemical processes.
Combustion and Particle Formation
Conturso et al. (2017) examined the sooting tendency of n-propylbenzene in diffusion flames, providing insights into its impact on particle formation during combustion.
Safety and Hazards
Mechanism of Action
Target of Action
1-Methyl-3-propylbenzene, also known as m-Propyltoluene
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, the electron-rich aromatic ring of the benzene derivative attacks an electrophile, forming a sigma bond. This results in a positively charged intermediate, which then loses a proton to yield a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to be metabolized in the liver, primarily by the cytochrome p450 enzyme system . The metabolites can then undergo conjugation reactions, making them more water-soluble and easier to excrete.
Result of Action
Exposure to high levels of benzene and some benzene derivatives has been associated with harmful effects such as bone marrow suppression and leukemia .
Action Environment
The action, efficacy, and stability of 1-Methyl-3-propylbenzene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its absorption and metabolism. Temperature and pH can affect its stability. Furthermore, individual factors such as age, sex, genetic factors, and health status can influence how a person responds to exposure to this compound .
properties
IUPAC Name |
1-methyl-3-propylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEBYVKXYIKVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061468 | |
Record name | 1-Methyl-3-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 1-methyl-3-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Methyl-3-propylbenzene | |
CAS RN |
1074-43-7 | |
Record name | 1-Methyl-3-propylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-3-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Propyltoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-3-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methyl-3-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-propyltoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | m-Propyltoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0ZJ4I1KOV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical techniques were used to identify 1-Methyl-3-propylbenzene in pesticide formulations?
A1: The study employed gas chromatography coupled with high-resolution mass spectrometry (GC-Q-Orbitrap-MS) using both direct injection (DI) and headspace (HS) methods. This approach allowed for the tentative identification of various co-formulants, including 1-Methyl-3-propylbenzene, which was then confirmed using analytical standards. [] Notably, the researchers observed that 1-Methyl-3-propylbenzene eluted at 8.46 minutes using this method. []
Q2: What are the potential environmental and health concerns associated with 1-Methyl-3-propylbenzene as a pesticide co-formulant?
A2: While the study focuses on identifying co-formulants, it highlights that some identified compounds, including 1-Methyl-3-propylbenzene, have documented toxicity to human health and the environment. [] Further research is crucial to understand the specific risks posed by 1-Methyl-3-propylbenzene in pesticide formulations, considering its potential for environmental exposure and bioaccumulation.
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